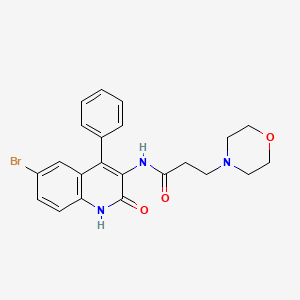

N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-morpholin-4-ylpropanamide

Description

N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-morpholin-4-ylpropanamide is a synthetic small molecule characterized by a quinolinone core substituted with bromine at position 6, a phenyl group at position 4, and a 3-morpholin-4-ylpropanamide moiety at position 3.

Properties

IUPAC Name |

N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-morpholin-4-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrN3O3/c23-16-6-7-18-17(14-16)20(15-4-2-1-3-5-15)21(22(28)24-18)25-19(27)8-9-26-10-12-29-13-11-26/h1-7,14H,8-13H2,(H,24,28)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHFFUVZEDOCFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(=O)NC2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-morpholin-4-ylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Amidation: The final step involves the reaction of the brominated quinoline derivative with 3-morpholin-4-ylpropanoic acid or its derivatives to form the desired amide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-morpholin-4-ylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various nucleophiles.

Scientific Research Applications

N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-morpholin-4-ylpropanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-morpholin-4-ylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The substitution pattern on the quinolinone scaffold significantly influences molecular properties. Below is a comparison between the target compound and its 4-chlorobenzamide analog (referred to as Compound A) :

| Property | Target Compound | Compound A |

|---|---|---|

| Substituent at Position 3 | 3-Morpholin-4-ylpropanamide | 4-Chlorobenzamide |

| Molecular Weight (g/mol) | ~480 (estimated) | 453.7 |

| XLogP3 | ~3.5–4.0 (estimated) | 4.9 |

| Hydrogen Bond Donors (HBD) | 2 (quinolinone NH + amide NH) | 2 |

| Hydrogen Bond Acceptors (HBA) | 4 (amide O, morpholine O ×2, ketone O) | 2 (amide O, ketone O) |

| Rotatable Bonds | ~4–5 (estimated) | 3 |

| Topological Polar Surface Area (TPSA) | ~75–85 Ų (estimated) | 58.2 Ų |

Key Observations:

- Polarity and Solubility : The morpholine substituent in the target compound introduces two additional oxygen atoms, increasing polarity compared to Compound A. This is reflected in the higher TPSA (~75–85 Ų vs. 58.2 Ų) and lower estimated XLogP3 (~3.5–4.0 vs. 4.9), suggesting improved aqueous solubility .

- Conformational Flexibility : The propanamide linker in the target compound likely introduces additional rotatable bonds, which could influence binding to biological targets compared to the rigid 4-chlorobenzamide group in Compound A.

Pharmacokinetic and ADMET Considerations

While experimental ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data are unavailable for the target compound, insights can be extrapolated from structural analogs:

- Metabolic Stability : The morpholine group is generally resistant to oxidative metabolism, which may enhance metabolic stability compared to compounds with halogenated aryl groups (e.g., Compound A’s 4-chlorobenzamide) .

Biological Activity

N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-morpholin-4-ylpropanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 6-bromoquinoline derivatives with morpholine and appropriate acylating agents. The following table summarizes a typical synthetic pathway:

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 6-bromoquinoline derivative + morpholine | DMF, reflux | 72% |

| 2 | Acylating agent (e.g., propanoyl chloride) | Room temperature | Variable |

Antitumor Activity

Research has demonstrated that quinoline derivatives exhibit significant antitumor properties. For instance, compounds similar to N-(6-bromo-2-oxo-4-phenyl) have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies showed that these compounds could induce apoptosis in various cancer cell lines.

Case Study:

A study published in Nature evaluated a series of quinoline derivatives, including those similar to N-(6-bromo-2-oxo). The results indicated that these compounds could inhibit the activity of protein tyrosine kinases (PTKs), which play a critical role in cancer progression. Specifically, the compound demonstrated an IC50 value of approximately 25 µM against EGFR, suggesting potential as an anticancer agent .

Antimicrobial Activity

Quinoline derivatives have also been reported to possess antimicrobial properties. N-(6-bromo-2-oxo) compounds were tested against various bacterial strains, showing effective inhibition.

Research Findings:

In a recent study, the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of N-(6-bromo-2-oxo) derivatives is influenced by various structural modifications. The following table summarizes key findings from SAR studies:

| Modification | Effect on Activity |

|---|---|

| Bromine substitution at position 6 | Enhances potency against cancer cells |

| Morpholine side chain | Increases solubility and bioavailability |

| Variation in acyl group | Alters selectivity towards different targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.